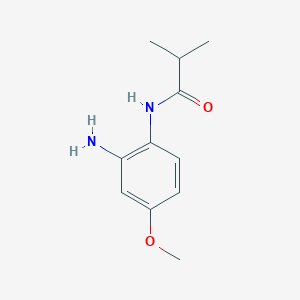

3,5-Dichloro-N-hydroxy-benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

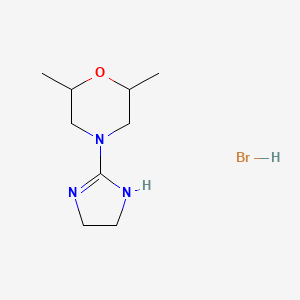

3,5-Dichloro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6Cl2N2O . It has an average mass of 205.041 Da and a monoisotopic mass of 203.985718 Da .

Synthesis Analysis

The synthesis of this compound involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by one short C=NH bond and one longer C-NH2 bond . The triangular diamine group gives it a distinctive shape .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Benzamidine derivatives have been used as precursors in the synthesis of a wide range of heterocyclic compounds. For example, derivatives of benzamidine have been involved in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Main Group and Coordination Chemistry

N-silylated benzamidines have been identified as versatile building blocks in main group and coordination chemistry. These compounds and their corresponding anions have been used to prepare various inorganic heterocycles and transition metal chelate complexes (Edelmann, 1994).

Anti-Influenza Virus Activity

Benzamide-based heterocycles have shown remarkable activity against the avian influenza virus, demonstrating the potential of these compounds in antiviral research (Hebishy et al., 2020).

Antimicrobial Properties

Certain benzamidine derivatives have been evaluated for their antimicrobial activities, showcasing good inhibitory effects against pathogenic bacteria and fungi. This suggests their potential application in the development of new antimicrobial agents (Beyzaei et al., 2020).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Dichloro-N-hydroxy-benzamidine involves the conversion of 3,5-dichlorobenzoic acid to the corresponding acid chloride, which is then reacted with N-hydroxybenzamidine to yield the target compound.", "Starting Materials": [ "3,5-dichlorobenzoic acid", "thionyl chloride", "N-hydroxybenzamidine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "1. 3,5-dichlorobenzoic acid is converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "2. The acid chloride is then reacted with N-hydroxybenzamidine in the presence of triethylamine in dichloromethane to yield the intermediate product.", "3. The intermediate product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "4. The purified intermediate product is treated with a solution of sodium bicarbonate in water to yield the final product.", "5. The final product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "6. The crude product is purified by recrystallization from a suitable solvent to obtain the pure 3,5-Dichloro-N-hydroxy-benzamidine.", "7. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and melting point determination." ] } | |

CAS-Nummer |

22179-81-3 |

Molekularformel |

C7H6Cl2N2O |

Molekulargewicht |

205.04 g/mol |

IUPAC-Name |

3,5-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |

InChI-Schlüssel |

DAZPWIRNTCKHSL-UHFFFAOYSA-N |

Isomerische SMILES |

C1=C(C=C(C=C1Cl)Cl)/C(=N\O)/N |

SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=NO)N |

Kanonische SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=NO)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1620552.png)

![2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile](/img/structure/B1620553.png)

![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)

![5-(Chloromethyl)-3-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1620558.png)

![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)

![2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B1620570.png)

![6-Chloro-2-(6-chloro-3-oxobenzo[B]thien-2(3H)-ylidene)benzo[B]thiophene-3(2H)-one](/img/structure/B1620571.png)